molecular formula C17H16N2O2S3 B2515891 4-(5-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)thiophen-2-yl)-2-methylthiazole CAS No. 941234-66-8

4-(5-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)thiophen-2-yl)-2-methylthiazole

Cat. No.: B2515891
CAS No.: 941234-66-8
M. Wt: 376.51
InChI Key: YABWQYNEMIQOMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)thiophen-2-yl)-2-methylthiazole is a useful research compound. Its molecular formula is C17H16N2O2S3 and its molecular weight is 376.51. The purity is usually 95%.
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Mechanism of Action

Properties

IUPAC Name

4-[5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)thiophen-2-yl]-2-methyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S3/c1-12-18-15(11-22-12)16-6-7-17(23-16)24(20,21)19-9-8-13-4-2-3-5-14(13)10-19/h2-7,11H,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YABWQYNEMIQOMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=C(S2)S(=O)(=O)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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